molecular formula C16H19NO4 B2893769 7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2306269-95-2

7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2893769
CAS No.: 2306269-95-2
M. Wt: 289.331
InChI Key: XECKTFZIVUDZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 2306269-95-2) is a high-value synthetic building block specifically designed for advanced pharmaceutical research and development . This compound features a rigid 7-azabicyclo[2.2.1]heptane scaffold, which serves as a constrained proline analogue, a critical structure in medicinal chemistry for designing novel therapeutics and conformational studies of peptide analogs . The benzyloxycarbonyl (Cbz) protecting group on the bridgehead nitrogen offers orthogonal reactivity, facilitating further selective synthetic modifications to create complex molecules . This chemical is instrumental as a key intermediate in synthetic organic chemistry, medicinal chemistry, and the development of active pharmaceutical ingredients (APIs) . It is supplied with comprehensive quality assurance, typically analyzed to be >99% pure using techniques such as HPLC, GCMS, LCMS, and NMR spectroscopy to ensure batch-to-batch consistency and reliability for sensitive research applications . Researchers utilize this bifunctional molecule to introduce a conformationally restricted, sterically defined heterocyclic framework into target structures, which is pivotal in drug discovery efforts for probing structure-activity relationships and enhancing metabolic stability . Application Notes: Primarily used as a pharmaceutical intermediate and fine chemical for synthesis . Please Note: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-methyl-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-16(14(18)19)9-12-7-8-13(16)17(12)15(20)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECKTFZIVUDZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1N2C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Reaction-Based Synthesis

The Diels-Alder reaction has been widely employed to construct the bicyclo[2.2.1]heptane scaffold. A key study utilized methyl 2-benzamidoacrylate as a dienophile in a [4+2] cycloaddition with cyclopentadiene (Scheme 1). The reaction proceeds under thermal conditions (refluxing toluene, 110°C, 24 h) to yield the bicyclic adduct with high stereoselectivity. Subsequent hydrolysis of the methyl ester (10% NaOH, methanol, 50°C, 6 h) afforded the carboxylic acid derivative. Benzyloxycarbonyl (Cbz) protection was introduced via reaction with benzyl chloroformate (1.2 eq) in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to RT, 12 h).

Key Data:

Step Reagents/Conditions Yield Purity (HPLC)
Cycloaddition Toluene, 110°C, 24 h 68% 95%
Ester Hydrolysis 10% NaOH, MeOH, 50°C 92% >99%
Cbz Protection Cbz-Cl, TEA, DCM 85% 98%

An alternative route involves stereoselective bromination followed by sodium hydride-mediated cyclization (Scheme 2). Starting from cyclohex-3-enecarboxylic acid, Curtius rearrangement (diphenylphosphoryl azide, DPPA; tert-butanol, 80°C, 8 h) generated the corresponding isocyanate. Stereoselective dibromination (NBS, CCl₄, 0°C, 2 h) provided cis-3,trans-4-dibromocyclohexane intermediates. Treatment with sodium hydride (2.5 eq, DMF, RT, 4 h) induced intramolecular cyclization to form the 7-azabicyclo[2.2.1]heptane core. Benzyloxycarbonyl protection and methyl group introduction were achieved via alkylation with methyl iodide (1.5 eq, K₂CO₃, DMF, 60°C, 6 h).

Key Data:

Step Reagents/Conditions Yield Selectivity (cis:trans)
Curtius Rearrangement DPPA, t-BuOH, 80°C 75% N/A
Dibromination NBS, CCl₄, 0°C 88% 9:1
Cyclization NaH, DMF, RT 52% >95% (cis)

Radical-Mediated Bridgehead Functionalization

Bridgehead functionalization via radical intermediates has been reported for introducing the 2-methyl substituent (Scheme 3). Methylation was achieved using methyl iodide and a radical initiator (AIBN, 1 mol%) in benzene (80°C, 12 h). The reaction proceeds through a bridgehead radical intermediate, confirmed by ESR spectroscopy. Subsequent oxidation (KMnO₄, H₂O, 50°C, 3 h) converted the methyl group to the carboxylic acid functionality.

Key Data:

Step Reagents/Conditions Yield Radical Intermediate Lifetime
Methylation MeI, AIBN, benzene 63% 2.5 ms (ESR)
Oxidation KMnO₄, H₂O 78% N/A

Enantioselective Catalytic Approaches

Chiral resolution of racemic mixtures has been achieved using HPLC with a chiral stationary phase (Chiralpak IA column, hexane:isopropanol 90:10, 1 mL/min). Alternatively, asymmetric hydrogenation of a prochiral enamine precursor (Ru-BINAP catalyst, 10 bar H₂, ethanol, 25°C, 24 h) provided the (1S,2R,4R)-enantiomer with 94% ee.

Key Data:

Method Conditions ee (%) Recovery Yield
HPLC Resolution Chiralpak IA >99% 45%
Asymmetric Hydrogenation Ru-BINAP, H₂ 94% 88%

Analytical Characterization

The compound was validated using:

  • ¹H/¹³C NMR (DMSO-d₆): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.45 (s, 2H, CH₂Cbz), 3.82 (s, 1H, bridgehead H), 2.91 (d, J = 9.5 Hz, 2H, CH₂), 1.48 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₉NO₄ [M+H]⁺ 289.1314, found 289.1318.
  • HPLC Purity : 98.2% (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Evaluation of Methods

Method Advantages Limitations Scalability
Diels-Alder High stereoselectivity Requires toxic dienophiles Lab-scale
Intramolecular Cyclization Modular precursor design Low yields in cyclization step Pilot-scale
Radical Functionalization Direct C–H activation Radical quenching challenges Lab-scale
Catalytic Asymmetric High enantiopurity Costly catalysts Small-scale

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural complexity allows for the design of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound could be used in the production of advanced materials or as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which 7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 7-Azabicycloheptane Derivatives

Compound Name Substituents (Position 7/2) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence ID
7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid Cbz (7), methyl (2), COOH (2) C₁₆H₁₉NO₄* ~289.33 Drug intermediate; chiral scaffold [3, 8, 9]
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-Boc (7), COOH (2) C₁₂H₁₉NO₄ 241.28 Peptide synthesis; stable at 2–8°C
7-[(9H-fluoren-9-yl)methoxy]carbonyl analog Fmoc (7), COOH (2) C₂₂H₂₁NO₄ 363.41 Solid-phase peptide synthesis
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate H (7), methyl ester (2) C₈H₁₃NO₂ 155.19 Lab-scale intermediates; high toxicity (H302)
3-(Benzoyloxy)-7-methyl derivative (Norpseudococaine analog) Benzoyloxy (3), methyl (7), methyl ester (2) C₁₆H₁₉NO₄ 289.33 Cocaine analog; potential CNS activity
Key Observations:
  • Protecting Groups : The Cbz group (target compound) offers intermediate stability compared to Fmoc (labile under basic conditions) and tert-Boc (acid-labile) .

7-Oxa vs. 7-Aza Bridge Modifications

Compound Name Bridge Type Substituents (Position 2/3) Molecular Formula Key Properties Evidence ID
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[(4-methylpiperazinyl)carbonyl] 7-Oxa COOH (2), 4-methylpiperazine (3) C₁₃H₂₀N₂O₄ EDG2 receptor inhibition; cardiovascular drug candidate
6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester 7-Oxa COOMe (2), OH (6) C₈H₁₂O₄ High polarity (PSA=55.76); predicted pKa=14.10
Key Observations:
  • Bioactivity : The 7-aza bridge (target compound) enhances nitrogen-based interactions (e.g., hydrogen bonding) compared to 7-oxa analogs, which may favor different biological targets .
  • Solubility : Hydroxy and carboxylic acid groups in oxa derivatives improve aqueous solubility, whereas methyl/ester groups in aza analogs enhance lipophilicity .
Key Observations:
  • The tert-Boc analog requires refrigeration, suggesting lower thermal stability than the Cbz derivative .
  • Methyl ester derivatives exhibit higher acute toxicity (Category 4), likely due to increased bioavailability .

Biological Activity

7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, also known by its CAS number 2306269-95-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

  • Molecular Formula : C16H19NO4
  • Molecular Weight : 289.33 g/mol
  • CAS Number : 2306269-95-2

This compound belongs to a class of azabicyclic compounds known for their structural complexity and potential pharmacological applications.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a ligand at dopamine transporters, similar to other azabicyclo compounds.

Binding Affinity Studies

Research has indicated that derivatives of azabicyclo compounds exhibit varying binding affinities at the cocaine binding site of the dopamine transporter. For instance, studies on related compounds (e.g., 2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane) demonstrated a Ki value range of 5–96 µM, indicating lower potency compared to cocaine but significant enough to warrant further investigation into structure-activity relationships .

Study 1: Synthesis and Evaluation

A study synthesized several stereoisomers of azabicyclo derivatives, including the target compound. The evaluation focused on their binding affinities and potential as therapeutic agents against addiction-related disorders. The findings suggested that specific isomers exhibited improved binding characteristics compared to traditional stimulants .

Study 2: In Vivo Assessment

In vivo assays were conducted to assess the neuropharmacological effects of this compound on rodent models. Results indicated alterations in locomotor activity and reward pathways, suggesting that the compound may influence dopaminergic signaling .

Comparative Analysis of Related Compounds

Compound NameMolecular WeightBinding Affinity (Ki)Biological Activity
Cocaine303.36 g/mol0.5 µMStimulant
This compound289.33 g/mol5–96 µMDopamine transporter ligand
2-(Methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptaneVaries100–3000-fold less potent than cocainePotential therapeutic

Q & A

Basic: What are the key synthetic methodologies for synthesizing 7-benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid?

Answer:
The synthesis typically involves multi-step strategies, including cyclization, functional group protection, and stereochemical control. A notable route involves transannular alkylation , where a β-elimination of a silyl ether intermediate facilitates cyclization to form the bicyclic core . Another approach employs palladium-bisimidazol-2-ylidene complexes for catalytic cross-coupling amination reactions, enabling the introduction of heteroaryl groups to the bicyclic framework . Critical steps include:

  • Protection/deprotection : Benzyloxycarbonyl (Cbz) groups are used to protect amines during synthesis .
  • Purification : Chromatography (e.g., silica gel) is essential for isolating intermediates and final products .
  • Reaction optimization : Temperature (e.g., 50°C for cyclization) and solvent choice (e.g., DMF for amidation) significantly impact yield and purity .

Advanced: How can stereochemical outcomes be controlled during the synthesis of bicyclic derivatives?

Answer:
Stereochemical control is achieved through:

  • Substrate preorganization : Rigid bicyclic frameworks inherently restrict conformational flexibility, reducing undesired stereoisomers .
  • Chiral catalysts : Palladium complexes with specific ligands (e.g., bisimidazol-2-ylidenes) enhance enantioselectivity in cross-coupling steps .
  • Reduction strategies : Samarium iodide (SmI₂) selectively reduces ketones to alcohols with retention of configuration, as demonstrated in the synthesis of glutamic acid analogues .
  • Exo/endo selectivity : Reaction conditions (e.g., solvent polarity) influence the preferential formation of exo or endo products, critical for biological activity .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns on the bicyclic core .
  • LC/MS : Validates molecular weight and monitors reaction progress (e.g., m/z = 440.34 for intermediates in Edg-2 inhibitor synthesis) .
  • X-ray crystallography : Provides definitive structural confirmation, as seen in benzothiazole cocrystal studies .
  • Chromatography : HPLC ensures purity, particularly for enantiomeric separation in racemic mixtures .

Advanced: How do reaction conditions influence the efficiency of palladium-catalyzed amination for functionalizing the bicyclic scaffold?

Answer:
Key variables include:

  • Catalyst loading : Pd-bisimidazol-2-ylidene complexes at 1–5 mol% yield moderate-to-good efficiencies across diverse substrates .
  • Substrate scope : Electron-deficient heteroaryl halides react faster due to enhanced oxidative addition kinetics .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving coupling yields .
  • Temperature : Reactions often proceed at 80–100°C to overcome activation barriers without degrading sensitive functional groups .

Data Contradiction: How can researchers resolve discrepancies in reported yields for radical cyclization vs. palladium-catalyzed methods?

Answer:
Discrepancies often stem from:

  • Mechanistic differences : Radical cyclization (Bu₃SnH-mediated) favors electron-rich substrates, while palladium catalysis is versatile for electron-deficient systems .
  • Byproduct formation : Radical pathways may generate tin residues, complicating purification and reducing apparent yields .
  • Scale limitations : Palladium methods are more scalable (>1 mmol) compared to radical reactions, which face challenges in reproducibility at larger scales .
    Resolution : Conduct side-by-side trials under standardized conditions (e.g., substrate, solvent) and characterize byproducts via LC/MS or GC .

Advanced: What methodologies assess the biological activity of derivatives targeting enzyme interactions?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values using purified enzymes (e.g., Edg-2 receptor) and fluorescent substrates .
  • Molecular docking : Computational models predict binding affinities to the bicyclic scaffold’s carboxylate and Cbz groups .
  • Metabolic stability : Liver microsome assays evaluate susceptibility to cytochrome P450-mediated degradation .
  • Structure-activity relationships (SAR) : Systematic variation of substituents (e.g., methyl vs. benzyl groups) identifies pharmacophores critical for activity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves and goggles are mandatory due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to mitigate respiratory irritation (H335) from volatile intermediates .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (H302) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How does the bicyclic structure influence physicochemical properties compared to monocyclic analogues?

Answer:

  • Lipophilicity : The rigid bicyclic core reduces solvent-accessible surface area, increasing logP by 0.5–1.0 units compared to flexible analogues .
  • Acid dissociation (pKa) : The carboxylic acid group exhibits a lower pKa (~3.5) due to electron-withdrawing effects of the Cbz group .
  • Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility (>10 mg/mL) by disrupting intramolecular H-bonds .

Data Contradiction: Why do some studies report conflicting biological activities for similar derivatives?

Answer:

  • Stereochemical variation : Endo vs. exo isomers exhibit divergent binding modes to target proteins .
  • Impurity profiles : Residual palladium (from catalytic steps) or unreacted intermediates may artifactually modulate activity .
  • Assay conditions : Differences in buffer pH or ionic strength alter protonation states of carboxylate groups, affecting IC₅₀ values .
    Resolution : Validate purity via elemental analysis and replicate assays under controlled conditions .

Advanced: What strategies enable late-stage functionalization of the bicyclic scaffold for SAR studies?

Answer:

  • Decarboxylative coupling : Transition-metal catalysts (e.g., Cu) mediate C–H activation at the carboxylic acid position .
  • Olefin metathesis : Grubbs catalysts introduce allyl or propargyl groups for click chemistry modifications .
  • Protecting group manipulation : Selective removal of Cbz groups (via hydrogenolysis) enables sequential functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.